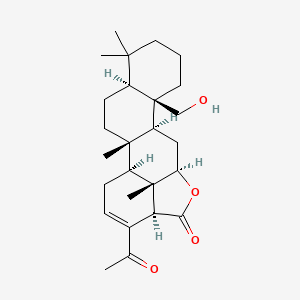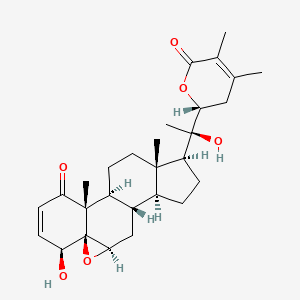
4-メチルピペラジン-2,6-ジオン
概要
説明
4-Methylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It is a derivative of piperazine, characterized by the presence of a methyl group at the fourth position and two keto groups at the second and sixth positions.
科学的研究の応用
4-Methylpiperazine-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of polymers and other materials with specific properties
作用機序
Target of Action
It’s worth noting that piperazine derivatives, a group to which 4-methylpiperazine-2,6-dione belongs, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with various biological targets, leading to diverse physiological effects .
生化学分析
Biochemical Properties
4-Methylpiperazine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclohexanamine and 1-(3-aminopropyl)imidazole, forming derivatives that exhibit anticancer activity . These interactions are crucial as they can modulate the activity of enzymes and proteins, leading to potential therapeutic applications.
Cellular Effects
The effects of 4-Methylpiperazine-2,6-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4-Methylpiperazine-2,6-dione have shown anticancer activity by affecting breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cells . These effects are mediated through the modulation of cell signaling pathways and changes in gene expression, highlighting its potential in cancer therapy.
Molecular Mechanism
At the molecular level, 4-Methylpiperazine-2,6-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes, thereby modulating biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpiperazine-2,6-dione can change over time. The compound is stable at room temperature, with a melting point of 101-104°C . Its stability and activity can be influenced by various factors such as pH and temperature. Long-term studies have shown that 4-Methylpiperazine-2,6-dione can have sustained effects on cellular function, although its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methylpiperazine-2,6-dione vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Methylpiperazine-2,6-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in the hydrolysis of certain compounds, leading to the formation of active metabolites . These interactions are crucial for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methylpiperazine-2,6-dione within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
4-Methylpiperazine-2,6-dione is localized in specific subcellular compartments, which can influence its activity and function. It has been observed to target certain organelles, such as the endoplasmic reticulum and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected and cyclized to form the desired compound .
Industrial Production Methods: Industrial production of 4-Methylpiperazine-2,6-dione may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to increase reaction rates and yields. The use of solid-phase synthesis and photocatalytic methods are also explored for efficient production .
化学反応の分析
Types of Reactions: 4-Methylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.
Major Products:
Oxidation: N-oxides of 4-Methylpiperazine-2,6-dione.
Reduction: 4-Methylpiperazine-2,6-diol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 1-Methylpiperazine-2,6-dione
- 3-Methylglutarimide
- ICRF-187 (Dexrazoxane)
Comparison: 4-Methylpiperazine-2,6-dione is unique due to the presence of a methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to 1-Methylpiperazine-2,6-dione, the additional methyl group in 4-Methylpiperazine-2,6-dione may enhance its stability and alter its interaction with molecular targets. In contrast to 3-Methylglutarimide, 4-Methylpiperazine-2,6-dione has a piperazine ring, which can confer different pharmacological properties. ICRF-187, a cardioprotective agent, shares structural similarities but has distinct therapeutic applications .
特性
IUPAC Name |
4-methylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYITBTXCMVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209549 | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60725-35-1 | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazin-1-yl)propane] a particularly reactive imide?
A1: While ICRF-187 possesses imide functionalities, research suggests its reactivity might not be as pronounced as initially thought. The study titled "Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] Unusually Reactive for an Imide?" [] investigates this very question. The findings indicate that the hydrolysis of ICRF-187, even at pH values below 7, doesn't follow a typical pH-rate profile expected for labile imides. [] This suggests that factors beyond the simple presence of imide groups influence its reactivity.
Q2: What can you tell me about the hydrolysis of ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] in acidic conditions?
A2: The hydrolysis of ICRF-187 exhibits an unexpected pH-rate profile at pH values below 7. [] This deviates from the typical behavior observed for labile imides, indicating a more complex hydrolysis mechanism is at play. Further research is needed to fully elucidate the specific factors influencing this unusual pH-dependency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)
![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)



![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)





